3-(3-Oxo-3,4-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid
Overview
Description
3-(3-Oxo-3,4-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid is a heterocyclic compound that features a unique fusion of triazine and benzimidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Oxo-3,4-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of benzimidazole derivatives with triazine precursors in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3-Oxo-3,4-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the triazine or benzimidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine-benzimidazole compounds .
Scientific Research Applications
3-(3-Oxo-3,4-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as catalysts and sensors .
Mechanism of Action
The mechanism of action of 3-(3-Oxo-3,4-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-1,2,3-benzotriazin-4(3H)-one: Another heterocyclic compound with a similar triazine structure.
tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols: Compounds with a fused triazine-indole structure.
Uniqueness
3-(3-Oxo-3,4-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid is unique due to its specific fusion of triazine and benzimidazole rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3-oxo-4H-[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3/c17-10(18)6-5-8-11(19)14-12-13-7-3-1-2-4-9(7)16(12)15-8/h1-4H,5-6H2,(H,17,18)(H,13,14,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJDPKOMZVLGKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2N=C(C(=O)N3)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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